

(2-Chlorophenyl)diphenyl-methanol-d5 chemical structure and properties

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Compound of Interest

(2-Chlorophenyl)diphenylmethanol-d5

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An In-Depth Technical Guide to (2-Chlorophenyl)diphenyl-methanol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **(2-Chlorophenyl)diphenyl-methanol-d5**, a deuterated analog of (2-Chlorophenyl)diphenylmethanol. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analytical studies.

Chemical Structure and Properties

(2-Chlorophenyl)diphenyl-methanol-d5 is a synthetic, stable isotope-labeled form of (2-Chlorophenyl)diphenylmethanol where five hydrogen atoms on one of the phenyl rings have been replaced with deuterium. This isotopic substitution results in a mass shift that is readily detectable by mass spectrometry, making it an ideal internal standard.

Chemical Structure:



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Table 1: Chemical and Physical Properties of **(2-Chlorophenyl)diphenyl-methanol-d5** and its Unlabeled Analog

Property	(2-Chlorophenyl)diphenyl- methanol-d5	(2- Chlorophenyl)diphenylmet hanol
Synonyms	(2-Chlorophenyl)diphenyl-d5- methanol, o- Chlorotriphenylmethanol-d5	(o- Chlorophenyl)diphenylmethan ol, 2-Chlorotritanol, Clotrimazole Impurity A
CAS Number	1219802-30-8[1]	66774-02-5[2][3]
Molecular Formula	C19H10D5CIO	C19H15CIO
Molecular Weight	299.81 g/mol	294.77 g/mol
Appearance	White to off-white solid	White crystalline solid
Melting Point	Data not available	84-92 °C[4]
Boiling Point	Data not available	144-146 °C at 0.01 Torr[4]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol.[4]	Slightly soluble in Chloroform, DMSO, and Methanol.[4]

Applications in Research and Drug Development

The primary application of **(2-Chlorophenyl)diphenyl-methanol-d5** is as an internal standard in quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[5] Its chemical properties are nearly identical to its unlabeled counterpart, allowing it to co-elute during



chromatographic separation and experience similar ionization efficiency in the mass spectrometer. This co-behavior effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of the unlabeled analyte.

The unlabeled analog, (2-Chlorophenyl)diphenylmethanol, is known as an impurity of the antifungal drug Clotrimazole.[2] It has also been identified as a weak calcium channel blocker. [6] This pharmacological activity makes the deuterated standard particularly useful in pharmacokinetic and metabolic studies of Clotrimazole and other related compounds.

Experimental Protocols

The following are detailed, representative methodologies for the use of **(2-Chlorophenyl)diphenyl-methanol-d5** as an internal standard in typical LC-MS/MS and GC-MS workflows.

LC-MS/MS Protocol for Quantification in Biological Matrices

This protocol outlines a general procedure for the quantification of an analyte in a biological matrix (e.g., plasma, urine) using **(2-Chlorophenyl)diphenyl-methanol-d5** as an internal standard.

Materials:

- (2-Chlorophenyl)diphenyl-methanol-d5 (Internal Standard, IS)
- Analyte of interest (unlabeled compound)
- LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)
- Biological matrix (e.g., human plasma)
- Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
- LC column suitable for the analyte
- Tandem mass spectrometer



Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare a 1 mg/mL stock solution of the analyte and the IS in methanol.
 - From the stock solutions, prepare a series of working standard solutions of the analyte at various concentrations.
 - Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL).
- Sample Preparation (Protein Precipitation):
 - \circ To 100 μL of the biological matrix sample (or calibration standard/quality control sample), add 20 μL of the IS working solution.
 - Vortex briefly to mix.
 - Add 300 μL of cold protein precipitation solvent.
 - Vortex vigorously for 1 minute to precipitate proteins.
 - Centrifuge at 14,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject a suitable volume (e.g., 5 μL) of the prepared sample onto the LC system.
 - Perform chromatographic separation using an appropriate gradient of mobile phases.
 - Detect the analyte and IS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for both the analyte and the IS should be optimized beforehand.
- Data Analysis:
 - Calculate the peak area ratio of the analyte to the IS for each sample.



- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

GC-MS Protocol for Quantification

This protocol describes a general method for using **(2-Chlorophenyl)diphenyl-methanol-d5** as an internal standard in GC-MS analysis, which may require derivatization for improved volatility and chromatographic performance.

Materials:

- (2-Chlorophenyl)diphenyl-methanol-d5 (Internal Standard, IS)
- Analyte of interest (unlabeled compound)
- GC-MS grade solvents (e.g., ethyl acetate, hexane)
- Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA with 1% TMCS)
- · GC column suitable for the analyte
- Gas chromatograph coupled to a mass spectrometer

Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare stock and working solutions of the analyte and IS as described in the LC-MS/MS protocol.
- Sample Preparation and Derivatization:
 - To a known volume of the sample, add a precise amount of the IS working solution.
 - Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and IS.



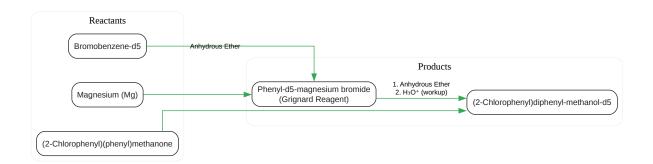
- Evaporate the solvent to dryness under a stream of nitrogen.
- \circ Add 50 µL of the derivatizing agent and 50 µL of ethyl acetate.
- Cap the vial tightly and heat at 70°C for 30 minutes.
- Cool to room temperature before GC-MS analysis.
- GC-MS Analysis:
 - Inject 1 μL of the derivatized sample into the GC-MS system.
 - Use a suitable temperature program for the GC oven to achieve good separation.
 - Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized analyte and IS.
- Data Analysis:
 - Calculate the peak area ratio of the analyte to the IS.
 - Generate a calibration curve and determine the concentration of the analyte in the samples as described in the LC-MS/MS protocol.

Synthesis

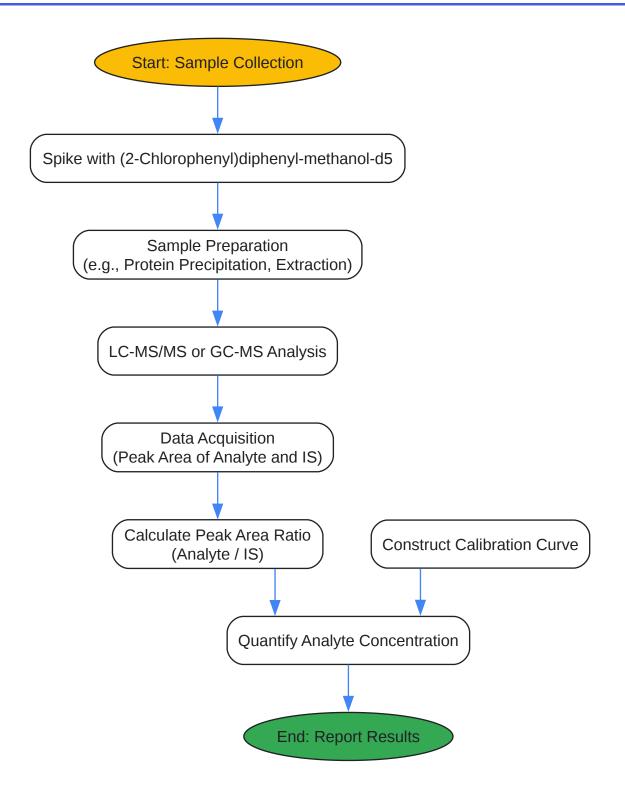
The synthesis of **(2-Chlorophenyl)diphenyl-methanol-d5** can be achieved through a Grignard reaction, a common method for forming carbon-carbon bonds. A plausible synthetic route involves the reaction of a deuterated Grignard reagent with a suitable ketone.

Proposed Synthesis of (2-Chlorophenyl)diphenyl-methanol-d5:













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